molecular formula C17H12ClNO2 B2421884 5-Chloroquinolin-8-yl 3-methylbenzoate CAS No. 326885-88-5

5-Chloroquinolin-8-yl 3-methylbenzoate

Cat. No. B2421884
CAS RN: 326885-88-5
M. Wt: 297.74
InChI Key: BJMBXMUOUNYBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinolin-8-yl 3-methylbenzoate is a compound that contains a quinoline scaffold . Quinoline is a heterocyclic aromatic organic compound that is a hybrid of pyridine and benzene . It is an important pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, the title ester (5-chloroquinolin-8-yl)-2-fluorobenzoate was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . Another study reported the synthesis of 5-chloroquinolin-8-yl-benzoates through the application of Steglich esterification reaction .

Scientific Research Applications

Corrosion Inhibition

5-Chloroquinolin-8-yl derivatives demonstrate significant potential as corrosion inhibitors. For instance, studies have shown that heterocyclic compounds based on 8-hydroxyquinoline, including (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate, effectively inhibit corrosion in mild steel in acidic environments. These inhibitors form protective layers on metal surfaces and their efficiency increases with concentration, achieving high levels of protection (Rbaa et al., 2019).

Antimicrobial Activity

Derivatives of 5-chloroquinolin-8-yl have been synthesized and tested for their antimicrobial properties. Compounds like 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones have shown significant anti-inflammatory and antibacterial activities, with reduced gastrointestinal toxicity and lipid peroxidation. These compounds exhibit potential as therapeutic agents due to their less toxic nature compared to standard drugs (Alam et al., 2011).

Structural Analysis and Drug Development

Structural analysis of 5-Chloroquinolin-8-yl derivatives provides valuable insights for drug development. The structure of (5-chloroquinolin-8-yl)-2-fluorobenzoate, prepared by reacting 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline, has been extensively studied. Such compounds, containing the 8-hydroxyquinoline scaffold, are useful in developing anticancer drugs. The crystallographic study of these compounds reveals their supramolecular characteristics and interactions, which are crucial for designing effective drugs (Moreno-Fuquen et al., 2017).

Larvicidal Agents

Some 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones have been identified as potential larvicidal agents. These compounds have demonstrated strong larvicidal activity against Chironomus tentans, a common pest, making them promising candidates for pest control applications (Roopan et al., 2013).

properties

IUPAC Name

(5-chloroquinolin-8-yl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-11-4-2-5-12(10-11)17(20)21-15-8-7-14(18)13-6-3-9-19-16(13)15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMBXMUOUNYBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.